1-(2-Phenylethyl)pyridinium
Description
1-(2-Phenylethyl)pyridinium is a cationic organic compound characterized by a pyridinium core (a six-membered aromatic ring with one nitrogen atom) substituted with a 2-phenylethyl group. This structure confers unique physicochemical properties, including polarity, solubility in polar solvents, and reactivity in nucleophilic or electrophilic environments. The compound’s pyridinium moiety is critical for its interactions in biological systems, such as enzyme inhibition or receptor binding, while the phenylethyl group enhances lipophilicity, influencing membrane permeability . Derivatives of this compound are explored in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and functional adaptability.
Properties
Molecular Formula |
C13H14N+ |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8,10-11H,9,12H2/q+1 |
InChI Key |
MGMFSGVTTUUFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
1-(2-Phenylethyl)pyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring is substituted with different nucleophiles.
Scientific Research Applications
1-(2-Phenylethyl)pyridinium has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The addition of methyl groups (e.g., 2-picolinium derivatives) increases molecular weight and alters solubility. For instance, 1-Phenethyl-2-picolinium bromide’s bromine counterion enhances crystallinity .
- Biological Activity : HPP+ and MPP+ demonstrate how substituents dictate target specificity. HPP+’s bulky 4-chlorophenyl group reduces dopaminergic toxicity but enhances serotonergic effects compared to MPP+ .
- Functional Group Modifications : The ketone in 1-(2-Phenylethyl)pyridin-2(1H)-one reduces cationic charge, making it suitable as an impurity standard in analgesics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
